REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[CH:5]=[CH:6][C:7]([OH:9])=[O:8].Cl.[CH3:14]O>>[OH:1][C:2]1[CH:3]=[C:4]([CH2:5][CH2:6][C:7]([O:9][CH3:14])=[O:8])[CH:10]=[CH:11][CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC(=O)O)C=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl.CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for one day
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
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Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
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Type
|
WASH
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Details
|
washed twice with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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DISTILLATION
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Details
|
The solvent was distilled off
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Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 25 ml of methanol
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Type
|
ADDITION
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Details
|
0.5 g of 10% palladium-carbon was added
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Type
|
STIRRING
|
Details
|
the mixture was stirred overnight under hydrogen atmosphere
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (chloroform:methanol=100:1 (v/v))
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)CCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.71 mmol | |
AMOUNT: MASS | 1.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |